Paulownin
Overview
Description
Paulownin is a naturally occurring compound isolated from the Paulownia tree, specifically from the Paulownia tomentosa species. It is a type of lignan, which is a class of secondary metabolites found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paulownin can be achieved through various synthetic routes. One common method involves the oxidative coupling of coniferyl alcohol, a monolignol, in the presence of an oxidizing agent such as silver oxide or potassium ferricyanide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Paulownia tomentosa. The extraction process involves grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and subjected to chromatographic separation to isolate this compound. This method is preferred due to its cost-effectiveness and the availability of the raw material.
Chemical Reactions Analysis
Types of Reactions: Paulownin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized lignan derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Paulownin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other lignan derivatives and as a model compound for studying lignan biosynthesis.
Biology: this compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is used in studies to understand its mechanism of action and potential therapeutic applications.
Medicine: Due to its anticancer properties, this compound is being investigated for its potential use in cancer treatment. It has shown promise in inhibiting the growth of various cancer cell lines.
Industry: this compound is used in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The mechanism of action of Paulownin involves multiple molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2.
Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and downregulating anti-apoptotic proteins. It also inhibits cell proliferation by interfering with cell cycle progression.
Comparison with Similar Compounds
Paulownin can be compared with other lignans such as:
Matairesinol: Another lignan with similar antioxidant and anticancer properties.
Secoisolariciresinol: Known for its estrogenic activity and potential use in hormone-related conditions.
Pinoresinol: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness of this compound: this compound is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to induce apoptosis in cancer cells and its potent antioxidant properties make it a compound of significant interest in both research and therapeutic applications.
Properties
IUPAC Name |
3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZFLPWHBKTTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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